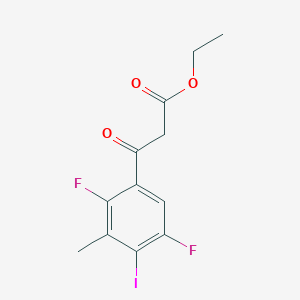

ethyl 3-(2,5-difluoro-4-iodo-3-Methylphenyl)-3-oxopropanoate

Description

Ethyl 3-(2,5-difluoro-4-iodo-3-methylphenyl)-3-oxopropanoate is a substituted β-keto ester featuring a polyhalogenated aromatic ring. Its structure includes a 2,5-difluoro-4-iodo-3-methylphenyl group attached to a 3-oxopropanoate backbone. The iodine atom at the para position distinguishes it from analogous compounds, offering unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) due to iodine’s role as a superior leaving group compared to chlorine or fluorine . The 3-methyl and 2,5-difluoro substituents enhance steric bulk and electron-withdrawing effects, influencing both lipophilicity and electronic properties.

Properties

Molecular Formula |

C12H11F2IO3 |

|---|---|

Molecular Weight |

368.11 g/mol |

IUPAC Name |

ethyl 3-(2,5-difluoro-4-iodo-3-methylphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C12H11F2IO3/c1-3-18-10(17)5-9(16)7-4-8(13)12(15)6(2)11(7)14/h4H,3,5H2,1-2H3 |

InChI Key |

KLZKWDAEXYAVMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)C)I)F |

Origin of Product |

United States |

Biological Activity

Ethyl 3-(2,5-difluoro-4-iodo-3-methylphenyl)-3-oxopropanoate is a compound with significant potential in various biological applications. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

- Chemical Name : this compound

- CAS Number : 1426221-38-6

- Molecular Formula : C₁₂H₁₁F₂IO₃

- Molecular Weight : 368.12 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties. Below is a summary of key findings from recent research.

Antimicrobial Properties

- Inhibition of Bacterial Growth : Preliminary studies indicate that this compound exhibits antibacterial activity against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Efflux Pump Inhibition : Similar compounds have shown potential as efflux pump inhibitors (EPIs), which are crucial in combating antibiotic resistance in pathogens like Escherichia coli. This suggests that this compound may enhance the efficacy of existing antibiotics by preventing the expulsion of these drugs from bacterial cells .

Anticancer Activity

- Cell Proliferation Inhibition : Research has demonstrated that the compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC₅₀ values for these cell lines were found to be in the range of 200–300 µg/mL, indicating moderate potency against cancer cells .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways. Further studies utilizing molecular docking techniques suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis .

Case Studies and Research Findings

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Ethyl 3-(2,5-difluoro-4-iodo-3-methylphenyl)-3-oxopropanoate has shown potential as a precursor in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases, particularly cancer.

- A study demonstrated that derivatives of this compound exhibited significant antitumor activity in vitro against human cancer cell lines, suggesting its utility in cancer drug development .

-

Anticancer Activity

- The compound has been evaluated for its anticancer properties through the National Cancer Institute's Developmental Therapeutics Program. Results indicated a mean growth inhibition (GI) value of 15.72 μM against selected tumor cells, highlighting its potential as a lead compound in anticancer therapy .

- A detailed analysis of structure-activity relationships (SAR) revealed that modifications at specific positions on the aromatic ring could enhance cytotoxic effects while reducing off-target toxicity .

-

Agrochemical Development

- The compound's fluorinated and iodinated groups make it suitable for developing agrochemicals with improved efficacy against pests and diseases. Research indicates that similar compounds have demonstrated increased potency and selectivity in agricultural applications.

- Case studies have shown that derivatives based on this compound can effectively control specific agricultural pests while minimizing environmental impact .

Data Tables

Case Studies

-

Anticancer Drug Development

- A recent study synthesized multiple derivatives of this compound and assessed their anticancer activities using various human cancer cell lines. The study found that certain modifications led to compounds with up to 80% inhibition of cell growth, indicating strong potential for further development into therapeutic agents .

- Agricultural Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparative Data Table

*Calculated based on molecular formulas.

Substituent Effects and Reactivity

- Iodine vs.

- Steric Influence : The 3-methyl group in the target compound introduces steric hindrance comparable to the 2,2-dimethyl group in the 3,5-difluoro analog . This may reduce reaction rates but improve regioselectivity in synthetic pathways.

- Positional Isomerism : The 2,5-difluoro substitution pattern in the target contrasts with the 3,5-difluoro isomers, altering electronic distribution and hydrogen-bonding capabilities.

Stability and Reactivity Trends

- Electrophilicity : The trifluoro analog’s higher fluorine content increases electrophilicity at the ketone carbonyl, enhancing reactivity toward nucleophiles compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.